N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Overview
Description
N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 489.99. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on similar compounds, such as methanesulfonamides, has focused on their structural properties and the implications for their biological activity. For example, studies have explored the conformation of the N—H bond and its availability to receptor molecules, indicating the potential for biological interactions (Gowda, Foro, & Fuess, 2007). The packing of molecules into chains through hydrogen bonding is a critical factor in understanding the compound's behavior in biological systems.
Synthesis and Derivatives
The synthesis of derivatives, such as nimesulidetriazole derivatives and phenylmethanesulfonamide derivatives, provides valuable information on the structural versatility and potential pharmacological applications of these compounds. Structural studies using X-ray powder diffraction have helped elucidate the supramolecular assembly of these derivatives, highlighting the role of hydrogen bonding and other intermolecular interactions in determining their physical and chemical properties (Dey et al., 2015).
Biological Activity and Applications
Some derivatives have been studied for their potential biological activities. For instance, the synthesis and investigation of 1,5-diarylpyrazole derivatives have shown the impact of substituents on cyclooxygenase-2 (COX-2) inhibitory activity, suggesting potential applications in developing anti-inflammatory agents (Singh et al., 2004). Additionally, microbial metabolism studies have demonstrated that certain bacteria can utilize methanesulfonic acid, a related compound, as a carbon and energy substrate, indicating the environmental and biotechnological significance of these compounds (Kelly & Murrell, 1999).
Mechanism of Action
Target of Action
The compound, also known as N-(4-(1-((4-chlorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, is a derivative of sulfonamide . Sulfonamide derivatives have been associated with a wide range of biological activities . .
Mode of Action
It is known that sulfonamide derivatives can act as carbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor , it may be involved in the regulation of pH and fluid balance in the body.
Result of Action
Some sulfonamide derivatives have been reported to possess antiviral activity .
Biochemical Analysis
Biochemical Properties
Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific functional groups present in the compound and the biomolecules it interacts with .
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with various cellular components .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide at different dosages in animal models have not been reported in the literature .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-31(27,28)25-19-11-7-16(8-12-19)21-15-22(17-5-3-2-4-6-17)26(24-21)32(29,30)20-13-9-18(23)10-14-20/h2-14,22,25H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZDAEXKQHIBLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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